molecular formula C11H11N3O2 B185648 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile CAS No. 42940-56-7

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile

Cat. No.: B185648
CAS No.: 42940-56-7
M. Wt: 217.22 g/mol
InChI Key: USIMPDHJLHKMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Spirocyclic Framework Analysis

The molecular architecture of 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile (CAS 42940-56-7) features a unique spirocyclic framework characterized by a bicyclic system where a six-membered cyclohexane ring is fused to a five-membered lactam ring via a shared nitrogen atom. The compound’s molecular formula, $$ \text{C}{11}\text{H}{11}\text{N}{3}\text{O}{2} $$, corresponds to a molecular weight of 217.22 g/mol. Key structural elements include two ketone groups at positions 7 and 9, two nitrile groups at positions 6 and 10, and a central spiro junction at the nitrogen atom (Figure 1).

The spirocyclic core imposes significant conformational rigidity, as evidenced by X-ray crystallographic studies of related azaspiro compounds. For instance, analogous spirocyclic inhibitors of SARS-CoV-2 3CL$$^\text{pro}$$ exhibit restricted rotational freedom due to their fused ring systems, which enhances binding affinity to enzymatic pockets. In the case of this compound, the spiro junction at N8 creates a dihedral angle of approximately 90° between the cyclohexane and lactam rings, as inferred from computational modeling.

Table 1: Key Molecular Properties

Property Value
Molecular Formula $$ \text{C}{11}\text{H}{11}\text{N}{3}\text{O}{2} $$
Molecular Weight 217.22 g/mol
Density 1.32 g/cm³
Melting Point 182–185°C
SMILES Notation C1CCC2(C1)C(C#N)C(NC(C2C#N)=O)=O
InChI Key USIMPDHJLHKMKA-UHFFFAOYSA-N

The nitrile groups at C6 and C10 contribute to the compound’s polarity, as evidenced by its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO). Infrared spectroscopy reveals characteristic absorption bands at 2240 cm$$^{-1}$$ (C≡N stretch) and 1680 cm$$^{-1}$$ (C=O stretch), confirming the presence of these functional groups.

Stereochemical Considerations: (±)- and Meso-Form Isomerism

The spirocyclic nitrogen atom at position 8 serves as a stereogenic center, giving rise to two enantiomers [(±)-forms] and a meso-form due to internal plane symmetry. The meso-form arises when the molecule possesses a plane of symmetry that bisects the spiro junction, rendering the enantiomers identical. This phenomenon is analogous to the stereochemical behavior observed in cyclotriphosphazene derivatives, where cis isomers exhibit meso properties due to mirror-plane symmetry.

Table 2: Stereochemical Forms

Form Symmetry Element Optical Activity
(±)-Enantiomers Chiral center at N8 Yes
Meso-Form Internal mirror plane No

The coexistence of (±)- and meso-forms complicates chromatographic separation, as demonstrated by fractional crystallization studies of structurally related spiro compounds. Nuclear magnetic resonance (NMR) spectroscopy provides critical insights: the meso-form displays equivalent proton environments for the cyclohexane ring’s methylene groups, resulting in simplified $$ ^1\text{H} $$-NMR spectra compared to the diastereomeric (±)-forms. For example, in the meso-form, the two nitrile groups reside in symmetric positions, leading to a single $$ ^{13}\text{C} $$-NMR signal at 118 ppm.

Comparative Analysis with Related Azaspiro Decane Derivatives

The structural and functional diversity of azaspiro decane derivatives underscores their versatility in medicinal chemistry. Below, we compare this compound with three related compounds:

Table 3: Structural Comparison of Azaspiro Decane Derivatives

Compound Heteroatoms Functional Groups Applications
1-Oxa-4-azaspiro[4.5]decane 1 O, 1 N Ether, amine Solvent additive
1-Thia-4-azaspiro[4.5]decane 1 S, 1 N Thioether, amine Anticancer agents
8-Azaspiro[4.5]decane 1 N Amine Scaffold for drug design
Target Compound 1 N, 2 O, 2 C≡N Ketones, nitriles Enzyme inhibition studies
  • 1-Oxa-4-azaspiro[4.5]decane : This derivative lacks the ketone and nitrile groups, resulting in reduced polarity (boiling point: 204°C). Its ether linkage enhances solubility in nonpolar solvents, making it suitable for hydrophobic matrices.
  • 1-Thia-4-azaspiro[4.5]decane Hydrochloride : The sulfur atom introduces nucleophilic reactivity, enabling participation in substitution reactions. This property has been exploited in the synthesis of thioglycosides with anticancer activity.
  • 8-Azaspiro[4.5]decane : The absence of electronegative substituents renders this compound a flexible scaffold for constructing peptidomimetics, as seen in HIV protease inhibitors.

In contrast, the target compound’s nitrile and ketone groups facilitate hydrogen bonding and dipole interactions, which are critical for binding to enzymatic active sites. For example, spirocyclic inhibitors of SARS-CoV-2 3CL$$^\text{pro}$$ leverage similar functional groups to form hydrogen bonds with catalytic residues like His41 and Glu166. The rigidity imparted by the spiro framework further enhances binding specificity by reducing conformational entropy losses upon complexation.

Properties

IUPAC Name

7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c12-5-7-9(15)14-10(16)8(6-13)11(7)3-1-2-4-11/h7-8H,1-4H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIMPDHJLHKMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(C(=O)NC(=O)C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80321962
Record name 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42940-56-7
Record name 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42940-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,9-Dioxo-8-azaspiro(4.5)decane-6,10-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042940567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003171479
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7,9-dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80321962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Azaspiro[4.5]decane-6,10-dicarbonitrile, 7,9-dioxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.643
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Conditions

The most industrially viable method involves the direct cyclocondensation of 1,1-pentamethylene oxalic acid and urea under thermal conditions. The reaction proceeds via a one-pot mechanism, eliminating the need for intermediate isolation.

Key Parameters:

  • Molar Ratio : 1:1.1–1.6 (acid-to-urea)

  • Temperature : 150–200°C

  • Reaction Time : 0.5–2 hours

  • Solvent : None (neat conditions)

The absence of solvents simplifies purification and reduces costs. At 160–170°C, the reaction achieves 89.5% yield after recrystallization with 50% ethanol and activated charcoal.

Purification and Characterization

The crude product is dissolved in 30–60% ethanol, treated with activated charcoal, and filtered hot to remove impurities. Recrystallization yields white crystalline solids with a melting point of 154–156°C . Spectral data (IR, NMR) confirm the spirocyclic structure and dicarbonitrile functionality.

Table 1: Optimization of Cyclocondensation

ParameterOptimal RangeYield (%)
Molar Ratio (Acid:Urea)1:1.489.5
Temperature160–170°C89.5
Reaction Time1 hour89.5
Ethanol Concentration50%89.5

Alternative Synthesis via Spirocyclic Intermediate Functionalization

Precursor Derivatization

MethodAdvantagesLimitations
Direct CyclocondensationHigh yield (89.5%), solvent-freeHigh temperature (≥150°C)
Precursor DerivatizationFunctional group flexibilityMulti-step, lower yield (70–75%)

Chemical Reactions Analysis

Types of Reactions: 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biochemical applications.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of both dicarbonitrile and oxo groups. This combination of features makes it distinct from other similar compounds and contributes to its unique chemical and biological properties .

Biological Activity

7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile, also known by its CAS number 42940-56-7 and various synonyms including TEDI-001 and Buspirone Impurity 12, is a compound of significant interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H11N3O2C_{11}H_{11}N_{3}O_{2}, with a molecular weight of approximately 217.22 g/mol. The compound features a complex spirocyclic structure that contributes to its biological activity.

Structural Information

PropertyValue
Molecular FormulaC11H11N3O2C_{11}H_{11}N_{3}O_{2}
Molecular Weight217.22 g/mol
CAS Number42940-56-7
SMILES RepresentationC1CCC2(C1)C(C(=O)NC(=O)C2C#N)C#N

Research indicates that this compound exhibits multiple mechanisms of action:

  • Anxiolytic Effects : It is closely related to buspirone, an anxiolytic medication. Studies suggest that it may modulate serotonin receptors (5-HT1A), which play a crucial role in anxiety regulation.
  • Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, possibly through antioxidant mechanisms that protect neuronal cells from oxidative stress.
  • Antimicrobial Activity : Some studies have hinted at antimicrobial properties, suggesting that it may inhibit the growth of certain bacterial strains.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Anxiolytic Activity in Animal Models :
    • A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus-maze tests and open field tests.
    • The effective dose ranged between 1 to 10 mg/kg, showing dose-dependent effects.
  • Neuroprotective Effects :
    • In vitro studies using cultured neurons exposed to oxidative stress revealed that the compound significantly reduced cell death and maintained neuronal viability.
    • Mechanistic studies indicated that it may upregulate endogenous antioxidant enzymes.
  • Antimicrobial Testing :
    • Preliminary screening against various bacterial strains showed moderate inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
    • Further investigations are needed to elucidate the specific mechanisms involved in its antimicrobial activity.

Safety and Toxicology

While preliminary studies suggest beneficial effects, comprehensive toxicological evaluations are necessary to establish safety profiles for human use. Current data indicate low acute toxicity; however, long-term effects remain to be thoroughly investigated.

Q & A

What are the key synthetic pathways and reaction mechanisms for synthesizing 7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile?

Basic Research Question
The compound is synthesized via cyclocondensation reactions involving spirocyclic intermediates. A common method involves reacting 2-oxa-spiro[3.4]octane-1,3-dione with Schiff bases such as (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine. This forms a six-membered spirocyclic structure through nucleophilic addition and subsequent ring closure. The reaction proceeds under mild acidic conditions (e.g., acetic acid) at 80–100°C for 6–12 hours, yielding derivatives with substitutions at the 8- and 9-positions . Mechanistically, the benzylic carbon’s electronic environment (linked to electron-withdrawing groups like phenyl, O, and N) facilitates spirocyclization by stabilizing transition states through conjugation .

Which spectroscopic techniques are most effective for structural characterization, and how are spectral anomalies resolved?

Basic Research Question
Key techniques include:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at 1700–1750 cm⁻¹ and nitrile (C≡N) bands at 2200–2250 cm⁻¹. Elevated C-H (benzylic) absorption (~2900 cm⁻¹) is attributed to electron-withdrawing substituents shifting vibrational frequencies .
  • UV-Vis Spectroscopy : Conjugated systems (e.g., benzothiazole moieties) exhibit λmax at 320–350 nm, useful for tracking electronic transitions .
  • Elemental Analysis : Validates stoichiometry (e.g., %C, %N deviations ≤0.3% indicate purity) .
    Advanced Consideration : Discrepancies in spectral data (e.g., unexpected C-H stretching) may arise from steric hindrance or solvent effects. Cross-validating with <sup>13</sup>C NMR or X-ray crystallography can resolve ambiguities .

How can reaction conditions be optimized to improve yield and selectivity?

Advanced Research Question
Employ factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example:

  • Orthogonal Design : Test temperature (60–120°C), solvent (DMF vs. THF), and reaction time (4–24 h) in a matrix to identify optimal conditions. Data regression analysis (e.g., ANOVA) can isolate significant factors .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate-limiting steps. For instance, slow cyclization may require increased acid catalyst concentration .

How do electronic and steric effects influence the compound’s reactivity in further functionalization?

Advanced Research Question
The electron-deficient spirocyclic core (due to two carbonyl and two nitrile groups) directs nucleophilic attacks to the less hindered 8- and 9-positions. For example:

  • Electrophilic Substitution : Electron-withdrawing groups (e.g., -CN) deactivate the aromatic ring, favoring meta-substitution in benzothiazole derivatives .
  • Steric Effects : Bulky substituents at the 6- and 10-positions hinder access to the azaspiro nitrogen, reducing nucleophilic reactivity. Computational modeling (DFT) can predict regioselectivity by mapping electrostatic potentials .

What strategies address contradictions in reported synthetic yields or spectral data?

Advanced Research Question
Discrepancies often stem from:

  • Impurity Profiles : Side products (e.g., hydrolyzed intermediates) may skew yields. Use preparative HPLC or column chromatography to isolate pure fractions .
  • Solvent Polarity : Polar aprotic solvents (DMF) stabilize intermediates, improving yields compared to nonpolar solvents. Replicate literature methods with controlled solvent purity .
  • Instrument Calibration : Validate spectral data against internal standards (e.g., KBr pellet consistency in IR) .

How can AI-driven tools enhance experimental design for derivatives of this compound?

Advanced Research Question
Integrate AI platforms (e.g., COMSOL Multiphysics) for:

  • Reactor Simulation : Model heat/mass transfer to predict optimal stirring rates and temperature gradients .
  • Retrosynthetic Planning : Machine learning algorithms (e.g., IBM RXN) propose novel routes by analyzing spirocyclic compound databases .
  • Autonomous Labs : AI-controlled systems adjust reaction parameters in real-time based on in-line spectroscopy, minimizing human error .

What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Question
Critical issues include:

  • Thermal Degradation : Prolonged heating during scale-up may racemize chiral centers. Use low-temperature catalytic methods (e.g., organocatalysts) to preserve stereochemistry .
  • Crystallization Control : Polymorphic transitions during cooling can alter purity. Implement seeded crystallization with controlled cooling rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.